molecular formula C22H20FNO2 B2421326 [Bis(4-methoxyphenyl)methylidene][(4-fluorophenyl)methyl]amine CAS No. 443645-13-4

[Bis(4-methoxyphenyl)methylidene][(4-fluorophenyl)methyl]amine

Cat. No.: B2421326
CAS No.: 443645-13-4
M. Wt: 349.405
InChI Key: XRHBOTLJQXGWMM-UHFFFAOYSA-N
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Description

[Bis(4-methoxyphenyl)methylidene][(4-fluorophenyl)methyl]amine is an organic compound characterized by the presence of fluorine and methoxy groups attached to a methanimine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(4-methoxyphenyl)methylidene][(4-fluorophenyl)methyl]amine typically involves the reaction of 4-fluorobenzylamine with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[Bis(4-methoxyphenyl)methylidene][(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of hydroxyl, cyano, or amino derivatives.

Scientific Research Applications

[Bis(4-methoxyphenyl)methylidene][(4-fluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [Bis(4-methoxyphenyl)methylidene][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine: A piperidine derivative used as a pharmaceutical intermediate.

    N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine: Another piperidine derivative with similar structural features.

Uniqueness

[Bis(4-methoxyphenyl)methylidene][(4-fluorophenyl)methyl]amine is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO2/c1-25-20-11-5-17(6-12-20)22(18-7-13-21(26-2)14-8-18)24-15-16-3-9-19(23)10-4-16/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHBOTLJQXGWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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